(S)-1-(3,5-Dichlorophenyl)-1,3-propanediol
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Overview
Description
(S)-1-(3,5-Dichlorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the propanediol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichlorophenyl)-1,3-propanediol typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable chiral reagent to introduce the chiral center. This is followed by reduction and protection steps to yield the desired compound. Common reagents used in this synthesis include sodium borohydride for reduction and protecting groups such as tert-butyldimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dichlorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanediol derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(3,5-Dichlorophenyl)-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral reagent in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dichlorophenyl)-1,3-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of cellular signaling, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)propionic acid
- (3,5-Dichlorophenyl)methanol
- 3,4-Dichlorophenylboronic acid
Comparison
Compared to these similar compounds, (S)-1-(3,5-Dichlorophenyl)-1,3-propanediol is unique due to its chiral center and the presence of two hydroxyl groups on the propanediol chain. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific applications in asymmetric synthesis and chiral chemistry.
Properties
Molecular Formula |
C9H10Cl2O2 |
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Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10Cl2O2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,12-13H,1-2H2 |
InChI Key |
NWVCINURMYBGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CCO)O |
Origin of Product |
United States |
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